Benzyl (morpholin-3-ylmethyl)carbamate
Overview
Description
Benzyl (morpholin-3-ylmethyl)carbamate is a chemical compound that features a benzyl group attached to a morpholine ring via a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (morpholin-3-ylmethyl)carbamate typically involves the reaction of morpholine derivatives with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+Benzyl chloroformate→Benzyl (morpholin-3-ylmethyl)carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pH can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (morpholin-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the morpholine ring can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
- Benzyl (morpholin-4-ylmethyl)carbamate
- Benzyl (piperidin-3-ylmethyl)carbamate
- Benzyl (pyrrolidin-3-ylmethyl)carbamate
Comparison: Benzyl (morpholin-3-ylmethyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Biological Activity
Benzyl (morpholin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring, a benzyl group, and a carbamate functional group. These structural components contribute to its solubility and binding affinity with biological targets.
Component | Description |
---|---|
Morpholine Ring | Enhances solubility and stability |
Benzyl Group | Increases hydrophobic interactions |
Carbamate Group | Facilitates covalent bond formation with enzymes |
The primary mechanism of action for this compound involves the inhibition of specific enzymes. The carbamate moiety can form covalent bonds with active site residues, effectively blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases.
Biological Activity and Case Studies
Several studies have assessed the biological activity of this compound, particularly its efficacy as an enzyme inhibitor:
-
Enzyme Inhibition Studies :
- The compound has shown significant inhibition of butyrylcholinesterase (BChE), with IC50 values indicating strong activity compared to standard drugs like rivastigmine. For instance, derivatives of similar carbamates demonstrated IC50 values ranging from 4.33 µM to 8.52 µM, showcasing the potential for this compound to be equally effective or superior in certain contexts .
-
Structure-Activity Relationship (SAR) :
- A study focused on the SAR of carbamates indicated that modifications to the morpholine ring or the benzyl group can significantly impact inhibitory potency. Compounds with additional aromatic rings exhibited enhanced binding affinity and reactivity, suggesting that structural optimization could lead to more effective inhibitors .
- Case Study: Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | IC50 (µM) | Selectivity Index | Notes |
---|---|---|---|
This compound | TBD | TBD | Promising as a selective BChE inhibitor |
Rivastigmine | ~30 | 1 | Standard treatment for Alzheimer's |
Other carbamate derivatives | 4.33 - 8.52 | Up to 34 | Higher potency observed in modified derivatives |
Properties
IUPAC Name |
benzyl N-(morpholin-3-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWQDUYMSVAELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693462 | |
Record name | Benzyl [(morpholin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154870-85-5 | |
Record name | Benzyl [(morpholin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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